Ethyl 4-[(6-oxo-2-phenyl-1,6-dihydropyrimidin-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(6-oxo-2-phenyl-1,6-dihydropyrimidin-4-yl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a dihydropyrimidine moiety, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-oxo-2-phenyl-1,6-dihydropyrimidin-4-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidine Moiety: This step involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form the dihydropyrimidine ring.
Introduction of the Piperazine Ring: The dihydropyrimidine intermediate is then reacted with piperazine in the presence of a suitable base to form the desired piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-oxo-2-phenyl-1,6-dihydropyrimidin-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives or esters.
Scientific Research Applications
Ethyl 4-[(6-oxo-2-phenyl-1,6-dihydropyrimidin-4-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-oxo-2-phenyl-1,6-dihydropyrimidin-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Ethyl 4-[(6-oxo-2-phenyl-1,6-dihydropyrimidin-4-yl)methyl]piperazine-1-carboxylate can be compared with other similar compounds such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
Triazole-Pyrimidine Hybrids: These compounds also contain a pyrimidine ring but are hybridized with triazole, offering different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 4-[(6-oxo-2-phenyl-1H-pyrimidin-4-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-18(24)22-10-8-21(9-11-22)13-15-12-16(23)20-17(19-15)14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3,(H,19,20,23) |
InChI Key |
KXHOOBKJSDANAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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